molecular formula C12H15N3 B3267037 3-Cyclohexylimidazo[1,5-a]pyrazine CAS No. 441064-91-1

3-Cyclohexylimidazo[1,5-a]pyrazine

Cat. No.: B3267037
CAS No.: 441064-91-1
M. Wt: 201.27 g/mol
InChI Key: GXJHEWIXFLWVSE-UHFFFAOYSA-N
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Description

3-Cyclohexylimidazo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C12H15N3. It is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with 2-bromoacetophenone to form an intermediate, which then undergoes cyclization with hydrazine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazines, which can be further functionalized for specific applications .

Scientific Research Applications

3-Cyclohexylimidazo[1,5-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its role in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine: Known for its antimicrobial and antiviral activities.

    Imidazo[1,2-a]quinoxaline: Exhibits anticancer properties and is used in neurodegenerative disease research.

Uniqueness

3-Cyclohexylimidazo[1,5-a]pyrazine is unique due to its specific cyclohexyl substitution, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound in drug discovery and development .

Biological Activity

3-Cyclohexylimidazo[1,5-a]pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables that illustrate its efficacy against various cancer cell lines.

Synthesis and Structure

The synthesis of this compound has been achieved through various methods, including iodine-catalyzed reactions that facilitate the formation of imidazo[1,5-a]pyrazine derivatives. The structural characteristics of this compound play a crucial role in its biological activity. The imidazo[1,5-a]pyrazine core is essential for displaying anticancer properties, as indicated by structure-activity relationship (SAR) studies .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against multiple human cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) of various derivatives including this compound:

CompoundCell LineIC50 (µM)
This compoundHep-220
HepG218
MCF-721
A37516
Vero (normal)76

These results demonstrate that the compound has a varying degree of effectiveness across different cancer cell lines, with lower IC50 values indicating higher potency against cancer cells compared to normal cells .

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific protein kinases. For instance, imidazo[1,5-a]pyrazines have been noted for their ability to inhibit kinases associated with cancer proliferation . This inhibition leads to reduced cell viability and promotes apoptosis in cancer cells.

In Vitro Studies

In vitro studies have shown that compounds similar to this compound can significantly inhibit the growth of cancer cell lines. For example, a study demonstrated that derivatives with electron-donating groups at specific positions on the imidazo ring exhibited enhanced anticancer activity compared to their parent compounds .

Comparative Studies

Comparative studies have highlighted the effectiveness of this compound relative to other known anticancer agents. For instance:

  • Doxorubicin , a standard chemotherapeutic agent, showed IC50 values ranging from 0.85 µM to 14 µM across various cancer cell lines.
  • In contrast, while some derivatives of imidazo[1,5-a]pyrazine displayed higher IC50 values against certain cell lines (e.g., Vero), they still demonstrated promising anticancer properties worth further investigation .

Properties

IUPAC Name

3-cyclohexylimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-4-10(5-3-1)12-14-9-11-8-13-6-7-15(11)12/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJHEWIXFLWVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=C3N2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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